molecular formula C21H14BrClFN5OS B12015794 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B12015794
M. Wt: 518.8 g/mol
InChI Key: URVTXKYBHBKDLJ-UHFFFAOYSA-N
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Description

This compound is a complex molecule with a diverse range of applications. Let’s explore its structure and properties.

    Chemical Formula: CHBrFNOS

    CAS Number: 840472-38-0

    Molecular Weight: 502.343 g/mol

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps

  • Sulfanylation of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

    • A sulfur atom is introduced at the triazole ring, resulting in the formation of the sulfanyl group.
    • This step is crucial for the compound’s biological activity.
  • Acetylation

    • The sulfanyl group is acetylated using an acetylating agent (e.g., acetic anhydride or acetyl chloride).
    • The resulting compound is 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide.

Industrial Production:

While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale manufacturing.

Chemical Reactions Analysis

Reactions:

  • Oxidation and Reduction

    • The compound can undergo redox reactions due to the presence of functional groups (e.g., the sulfanyl group).
    • Oxidation may lead to the formation of sulfoxides or sulfones.
    • Reduction could yield the corresponding thiol or other reduced forms.
  • Substitution Reactions

    • The bromine and chlorine atoms are susceptible to substitution reactions.
    • Common reagents include nucleophiles (e.g., amines, thiols) or halogenating agents.

Major Products:

    Sulfanyl Group Modifications:

Scientific Research Applications

This compound finds applications in various fields:

  • Medicine

    • Investigated as a potential drug candidate due to its unique structure.
    • May exhibit antimicrobial, antiviral, or anticancer properties.
  • Chemistry

    • Used as a building block for designing novel molecules.
    • Studied for its reactivity and potential catalytic applications.
  • Biology

    • Investigated for interactions with biological targets (e.g., enzymes, receptors).
  • Industry

    • May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. potential pathways include:

    Target Binding:

    Cellular Signaling:

Comparison with Similar Compounds

While this compound is unique, let’s briefly mention similar compounds:

    2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide:

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide:

    (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol:

Properties

Molecular Formula

C21H14BrClFN5OS

Molecular Weight

518.8 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C21H14BrClFN5OS/c22-14-3-6-16(7-4-14)29-20(13-2-1-9-25-11-13)27-28-21(29)31-12-19(30)26-15-5-8-18(24)17(23)10-15/h1-11H,12H2,(H,26,30)

InChI Key

URVTXKYBHBKDLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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